Cas no 1214325-29-7 (2-Methyl-6-(pyridin-3-yl)pyridin-3-amine)

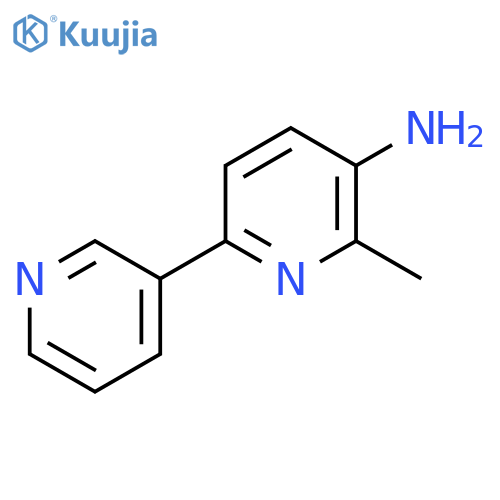

1214325-29-7 structure

商品名:2-Methyl-6-(pyridin-3-yl)pyridin-3-amine

CAS番号:1214325-29-7

MF:C11H11N3

メガワット:185.225141763687

CID:4909575

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-6-(pyridin-3-yl)pyridin-3-amine

- 2-methyl-6-pyridin-3-ylpyridin-3-amine

- 2-Methyl-6-(pyridin-3-yl)pyridin-3-amine

-

- インチ: 1S/C11H11N3/c1-8-10(12)4-5-11(14-8)9-3-2-6-13-7-9/h2-7H,12H2,1H3

- InChIKey: JGAPEFVDLCBBRR-UHFFFAOYSA-N

- ほほえんだ: N1C(C)=C(C=CC=1C1C=NC=CC=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 183

- トポロジー分子極性表面積: 51.8

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029000881-250mg |

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |

1214325-29-7 | 95% | 250mg |

$989.80 | 2023-09-04 | |

| Alichem | A029000881-500mg |

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |

1214325-29-7 | 95% | 500mg |

$1718.70 | 2023-09-04 | |

| Alichem | A029000881-1g |

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine |

1214325-29-7 | 95% | 1g |

$2895.00 | 2023-09-04 |

2-Methyl-6-(pyridin-3-yl)pyridin-3-amine 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1214325-29-7 (2-Methyl-6-(pyridin-3-yl)pyridin-3-amine) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 4964-69-6(5-Chloroquinaldine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬